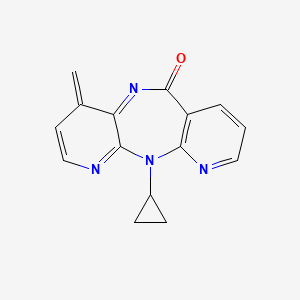

Nevirapine quinone methide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1061160-22-2 |

|---|---|

Molecular Formula |

C15H12N4O |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

2-cyclopropyl-7-methylidene-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,8,12,14-hexaen-10-one |

InChI |

InChI=1S/C15H12N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,1,4-5H2 |

InChI Key |

OBSDFAOEJNYEFX-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CN=C2C1=NC(=O)C3=C(N2C4CC4)N=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Role of CYP Enzymes in Nevirapine Quinone Methide Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the critical role cytochrome P450 (CYP) enzymes play in the metabolic activation of nevirapine to its reactive quinone methide intermediate. This bioactivation pathway is strongly implicated in the idiosyncratic hepatotoxicity associated with nevirapine therapy.[1][2][3]

Introduction: Nevirapine Metabolism and Toxicity

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component of antiretroviral therapy for HIV-1.[4] However, its use is linked to significant incidences of skin rash and severe hepatotoxicity.[2][5] The underlying mechanism for this toxicity is believed to involve the metabolic bioactivation of NVP into reactive metabolites that can covalently bind to cellular macromolecules, such as proteins, leading to cellular stress and immune-mediated adverse reactions.[1][6]

The primary metabolic pathway for NVP involves oxidation by hepatic CYP enzymes to form several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine (12-OH-NVP).[4][7] While hydroxylation is typically a detoxification step, a key bioactivation pathway involves the CYP-mediated oxidation of the 4-methyl group on the aromatic nucleus of nevirapine. This leads to the formation of a highly electrophilic quinone methide intermediate.[1][3][8] This reactive metabolite is considered a principal contributor to NVP-induced liver injury.[2][3][9]

The Central Role of CYP Isoforms in Quinone Methide Formation

Multiple cytochrome P450 enzymes are involved in the metabolism of nevirapine, but specific isoforms are primarily responsible for the formation of the precursors to and the quinone methide itself.

-

Primary Pathway: The formation of the nevirapine quinone methide is a result of CYP-catalyzed dehydrogenation of the aromatic nucleus containing the 4-methyl group.[1]

-

CYP3A4: This is the principal enzyme implicated in the formation of the quinone methide intermediate.[1][3][9] Studies using heterologously expressed recombinant human CYP3A4 have demonstrated its capacity to catalyze this bioactivation step.[1] Incubation of nevirapine with human CYP3A4 leads to covalent binding, indicative of reactive metabolite formation.[3][9]

-

Other Contributing Isoforms: While CYP3A4 is primary, other isoforms like CYP2D6, CYP2C19, and CYP2A6 have been shown to contribute to a lesser extent to the formation of the glutathione (GSH) conjugate of the quinone methide.[1]

-

Role in Hydroxylation: It is also important to note the role of CYPs in forming the major hydroxylated metabolites. CYP3A4 is primarily responsible for forming 2-OH-NVP and 12-OH-NVP, while CYP2B6 exclusively forms 3-OH-NVP.[7][10][11] Both CYP3A4 and CYP2B6 can contribute to the formation of 8-OH-NVP.[7]

The metabolic pathway is illustrated in the diagram below.

Caption: Metabolic activation of Nevirapine to a reactive quinone methide.

Quantitative Data: Enzyme Kinetics and Inhibition

The formation of the this compound not only poses a risk for toxicity but also acts as a mechanism-based inactivator of the primary metabolizing enzyme, CYP3A4.[1] This time- and concentration-dependent inactivation can have significant implications for drug-drug interactions.[8][12]

| Parameter | Enzyme | Value | Description |

| KI | CYP3A4 | 31 µM[1][8] | Concentration of nevirapine that gives half the maximal rate of inactivation. |

| kinact | CYP3A4 | 0.029 min-1[1][8] | The maximal rate of enzyme inactivation at a saturating concentration of the inactivator. |

| KI (recombinant) | CYP3A4 | 168 µM[12] | Inactivation constant determined using recombinant CYP3A4. |

| kinact (recombinant) | CYP3A4 | 0.148 min-1[12] | Maximal inactivation rate determined using recombinant CYP3A4. |

| IC50 (0 min preincubation) | CYP3A4 | 23.9 ± 2.0 µM[12] | Concentration causing 50% inhibition of CYP3A4 activity (midazolam hydroxylation) without preincubation. |

| IC50 (30 min preincubation) | CYP3A4 | 11.3 ± 1.9 µM[12] | Concentration causing 50% inhibition of CYP3A4 activity after 30 min preincubation, showing time-dependency. |

Experimental Protocols

The study of nevirapine bioactivation relies on a combination of in vitro techniques using human liver microsomes (HLMs), recombinant CYP enzymes, and advanced analytical methods.

This protocol is designed to detect and identify reactive electrophilic metabolites by trapping them with a nucleophile, typically glutathione (GSH).

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing:

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.[13]

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile (1:1 or 2:1 volume ratio).[13]

-

Sample Preparation: Centrifuge the terminated reaction mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.[13]

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][14] The LC-MS/MS is used to detect the mass of the parent drug plus the mass of glutathione, confirming the formation of a GSH-conjugate of the reactive metabolite.

This assay determines if a compound is a time-dependent inhibitor of a CYP enzyme.

-

Prepare Two Sets of Incubations:

-

Set 1 (0-minute pre-incubation): Contains nevirapine (various concentrations), the NADPH-regenerating system, and human liver microsomes (or recombinant CYP3A4).

-

Set 2 (30-minute pre-incubation): Contains nevirapine and microsomes, pre-incubated for 30 minutes at 37°C before the addition of the NADPH-regenerating system.[12]

-

-

Initiate Probe Substrate Metabolism: After the respective pre-incubation times, add a CYP3A4-specific probe substrate (e.g., midazolam or testosterone) to all tubes and incubate for a short period (e.g., 5-10 minutes).

-

Terminate and Process: Terminate the reactions with a quenching solvent, centrifuge, and collect the supernatant as described in the trapping protocol.

-

Analyze and Calculate: Analyze the samples by LC-MS/MS to quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxy-midazolam).[12] Calculate the IC50 value for each set. A significant decrease in the IC50 value after pre-incubation (an "IC50 shift") indicates mechanism-based inactivation.

The general workflow for these in vitro experiments is depicted below.

Caption: General workflow for in vitro nevirapine metabolism studies.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying nevirapine and its primary metabolites from plasma or microsomal incubations.[14][15][16] A typical setup involves a C18 column with a gradient or isocratic mobile phase (e.g., acetonitrile and a buffer) and UV detection around 220-260 nm.[15][16]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and specific detection of nevirapine metabolites, especially for identifying reactive metabolite adducts like GSH conjugates.[14][17][18] The method uses multiple reaction monitoring (MRM) to selectively detect the parent ion and a specific fragment ion for each analyte, providing high specificity and quantification at low concentrations.[18]

Conclusion and Implications for Drug Development

The bioactivation of nevirapine to a quinone methide, primarily by CYP3A4, is a critical event in its potential to cause hepatotoxicity. This reactive intermediate can lead to the formation of protein adducts and cause mechanism-based inactivation of CYP3A4, creating a risk for both direct toxicity and drug-drug interactions.

For drug development professionals, understanding this pathway is essential.

-

Screening: Early-stage screening of new drug candidates should include assays to detect the potential for quinone methide formation and mechanism-based CYP inactivation.

-

Structural Modification: Medicinal chemistry efforts can focus on designing analogues that block or reduce metabolism at the 4-methyl position, potentially mitigating toxicity. For instance, replacing the methyl hydrogens with deuterium has been explored to alter this metabolic pathway.[2]

-

Risk Assessment: A thorough characterization of the CYP isoforms involved in a drug's metabolism and bioactivation is fundamental for predicting and managing potential adverse reactions and drug interactions in the clinical setting.

References

- 1. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. ClinPGx [clinpgx.org]

- 5. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro Studies: Inhibition of Nevirapine Metabolism by Nortriptyline in Hepatic Microsomes [bio-protocol.org]

- 14. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting [scielo.org.za]

- 16. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. : Oriental Journal of Chemistry [orientjchem.org]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Covalent Binding of Nevirapine Quinone Methide to Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the treatment of HIV-1 infections. However, its clinical use is hampered by a significant risk of severe hepatotoxicity.[1][2] Growing evidence indicates that this liver injury is not caused by the parent drug itself, but by a reactive metabolite formed during its biotransformation in the liver.[3][4] This guide provides a detailed examination of the metabolic activation of nevirapine to a quinone methide intermediate, its subsequent covalent binding to hepatic proteins, and the experimental methodologies used to investigate these processes. The central hypothesis is that the formation of this electrophilic quinone methide is a key initiating event in nevirapine-induced hepatotoxicity.[3][5]

Metabolic Bioactivation of Nevirapine

The hepatotoxicity of nevirapine is intrinsically linked to its metabolism by the cytochrome P450 (CYP) enzyme system within hepatocytes.[6] The primary pathway implicated in the formation of a reactive metabolite involves the oxidation of the 12-methyl group on the nevirapine molecule.[1][7]

This process, primarily catalyzed by CYP3A4 and to a lesser extent by other isoforms like CYP2D6, generates a transient, highly electrophilic quinone methide .[3][8] This intermediate is not a stable end-product but a reactive species poised to react with cellular nucleophiles. Evidence strongly suggests that this quinone methide is the primary species responsible for the covalent binding observed in the liver, as opposed to other potential reactive intermediates like epoxides or metabolites from the 12-hydroxy-nevirapine pathway, which is more associated with skin rash.[1][5][9]

The bioactivation sequence involves an initial P450-catalyzed dehydrogenation to form the electrophilic quinone methide intermediate.[3] This reactive species can then be detoxified through conjugation with glutathione (GSH) or it can covalently bind to cellular macromolecules, such as proteins.[3][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to nevirapine's metabolic activation and associated toxicity.

Table 1: Enzyme Kinetics and Inhibition

| Parameter | Enzyme | Value | Reference(s) |

|---|---|---|---|

| KI (Inactivation constant) | Human CYP3A4 | 31 µM | [3][8] |

| kinact (Maximal inactivation rate) | Human CYP3A4 | 0.029 min-1 | [3][8] |

| IC50 (HIV Reverse Transcriptase) | Nevirapine | 0.540 µM | [7][8] |

| IC50 (HIV Reverse Transcriptase) | 12-d3-Nevirapine | 0.910 µM |[7][8] |

This data highlights the quinone methide as a mechanism-based inactivator of CYP3A4, the primary enzyme responsible for its formation.

Table 2: Incidence of Nevirapine-Induced Hepatotoxicity

| Patient Population | Nevirapine Course | Grade 1-2 Hepatotoxicity | Grade 3-4 Hepatotoxicity | Reference(s) |

|---|---|---|---|---|

| General Patients | Standard Therapy | 4% - 20% (ALT >5x ULN) | 1% - 5% (Symptomatic) | [11] |

| Non-HIV-infected | Long-course (≥5 days) | 5.30% | 13.25% | [12] |

| HIV-infected Pregnant Women | Long-course (≥5 days) | 7.04% | 4.39% |[12] |

These figures underscore the clinical significance of nevirapine hepatotoxicity, particularly with longer durations of therapy.

Experimental Protocols & Methodologies

The elucidation of the role of nevirapine quinone methide in hepatotoxicity has relied on a combination of in vitro and in vivo experimental models.

-

Protocol: Incubations with Microsomes or Supersomes

-

Preparation: Human liver microsomes (HLMs) or recombinant human CYP enzymes (Supersomes, e.g., CYP3A4) are prepared in a phosphate buffer.[1][8]

-

Incubation: Nevirapine (at varying concentrations) is added to the microsomal/supersomal suspension.

-

Initiation: The reaction is initiated by the addition of an NADPH-regenerating system to fuel the CYP450 enzymes.[3]

-

Trapping (Optional): Reduced glutathione (GSH) is often included to "trap" the reactive quinone methide, forming a stable NVP-GSH conjugate.[3][8]

-

Analysis: The incubation mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify metabolites, including the NVP-GSH conjugate.[3] Covalent binding to microsomal proteins is assessed by immunoblotting.[1]

-

-

Protocol: Immunoblotting for Protein Adducts

-

Sample Preparation: Proteins from microsomal incubations or liver homogenates from NVP-treated animals are denatured and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Probing: The membrane is incubated with a primary antibody specifically raised against nevirapine (anti-NVP antiserum). This antibody recognizes the NVP moiety that is covalently attached to proteins.[1]

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

-

Visualization: A chemiluminescent substrate is added, which produces light in the presence of the enzyme, allowing for the visualization of protein bands that have been covalently modified by nevirapine. The major adducted protein typically appears at a mass of approximately 55 kDa.[5][13]

-

-

Protocol: Mass Spectrometry for Adduct Identification

-

Protein Isolation: Proteins of interest (e.g., Human Serum Albumin, Hemoglobin, or specific microsomal bands) are isolated after incubation with nevirapine or a surrogate electrophile.[14][15]

-

Digestion: The isolated proteins are enzymatically digested into smaller peptides using an enzyme like trypsin.[15]

-

Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry (e.g., LC-ESI-MS/MS or MALDI-TOF-TOF-MS).[14][16]

-

Identification: By comparing the mass spectra of digests from modified and unmodified proteins, peptides with a mass shift corresponding to the addition of nevirapine can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment these modified peptides, allowing for the precise identification of the specific amino acid residue (e.g., cysteine, lysine, tryptophan) that has been adducted.[14][15][16]

-

-

Protocol: Animal Treatment and Analysis

-

Animal Models: Female Brown Norway rats or C57BL/6 mice are commonly used.[1]

-

Dosing: Animals are treated with nevirapine (e.g., 150 mg/kg/day) for a specified period (e.g., 8 days).[1]

-

Sample Collection: At the end of the treatment period, liver tissue and blood are collected.

-

Analysis:

-

Covalent Binding: Liver tissue is homogenized, and proteins are analyzed for covalent binding via immunoblotting as described above.[1]

-

Hepatotoxicity: Blood plasma is analyzed for markers of liver injury, such as elevated alanine transaminase (ALT) levels.[1][13]

-

Histology: Liver tissue is fixed, sectioned, and stained (e.g., with H&E) to examine for signs of necrosis or inflammation.[1]

-

-

Pathophysiological Consequences and Signaling

The covalent binding of the this compound to hepatocyte proteins is considered a critical initiating event for the subsequent liver injury.[1] While direct cytotoxicity from the disruption of protein function may play a role, the prevailing mechanism for nevirapine hepatotoxicity is believed to be immunoallergic.[2][11][17]

The proposed sequence of events is as follows:

-

Haptenation: The this compound acts as a hapten, covalently modifying cellular proteins. These modified proteins are now recognized as "non-self" by the immune system.

-

Immune Activation: Antigen-presenting cells (APCs) process and present these neoantigens to T-lymphocytes, triggering an adaptive immune response.

-

Inflammatory Cascade: The activated immune cells release pro-inflammatory cytokines, leading to the recruitment of other immune cells to the liver.

-

Hepatocellular Damage: The resulting inflammatory infiltrate and cytotoxic T-cell activity lead to hepatocyte apoptosis and necrosis, manifesting as clinically apparent liver injury.[2][17]

Covalent binding is therefore thought to be a necessary, but not always sufficient, step for inducing liver injury, which requires a subsequent, and likely patient-specific, immune response.[1]

Conclusion and Implications

The bioactivation of nevirapine to a reactive quinone methide and its subsequent covalent binding to hepatocyte proteins are strongly implicated as the molecular initiating events in nevirapine-induced liver injury.[1][5][13] The data compellingly show that this pathway, mediated primarily by CYP3A4, leads to the formation of protein adducts that can trigger a destructive, immune-mediated response.

For drug development professionals, these findings highlight the critical importance of assessing metabolic activation pathways early in the discovery process. Strategies to mitigate this risk could include designing analogues that block or attenuate metabolism at the 12-methyl position, such as through deuteration, although this approach may have other unforeseen consequences.[7][8] For researchers and clinicians, understanding this mechanism provides a rationale for monitoring patients for signs of liver injury and underscores the potential for developing biomarkers, such as circulating protein adducts, to identify individuals at higher risk.

References

- 1. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thescipub.com [thescipub.com]

- 3. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. researchgate.net [researchgate.net]

- 11. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Hepatotoxicity Associated with Long-versus Short-Course HIV-Prophylactic Nevirapine Use: A Systematic Review and Meta-Analysis from the Research on Adverse Drug events And Reports (RADAR) Project - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. itqb.unl.pt [itqb.unl.pt]

- 15. PROTEIN ADDUCTS AS PROSPECTIVE BIOMARKERS OF NEVIRAPINE TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein adducts as prospective biomarkers of nevirapine toxicity [pubmed.ncbi.nlm.nih.gov]

- 17. thescipub.com [thescipub.com]

Structural Characterization of Nevirapine Quinone Methide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine, a non-nucleoside reverse transcriptase inhibitor, is associated with idiosyncratic hepatotoxicity, which is strongly linked to its metabolic activation into a reactive quinone methide intermediate. This electrophilic species readily forms covalent adducts with cellular nucleophiles, particularly proteins, and its formation is considered a critical step in initiating liver injury. Due to its inherent instability, the direct structural characterization of the Nevirapine quinone methide is challenging. Consequently, its structural elucidation relies heavily on the synthesis and analysis of stable surrogate electrophiles and the trapping and characterization of its adducts with nucleophiles such as glutathione. This technical guide provides a comprehensive overview of the structural characterization of the this compound, focusing on the analytical techniques and experimental protocols employed to identify and quantify its adducts.

Metabolic Bioactivation of Nevirapine to Quinone Methide

Nevirapine undergoes bioactivation primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved. The metabolic pathway leading to the formation of the reactive quinone methide involves the oxidation of the 4-methyl group on the pyridino ring of Nevirapine. This process is believed to proceed through a P450-generated free radical intermediate, which then loses a hydrogen atom to form the electrophilic quinone methide.[1] This reactive intermediate is a key contributor to the covalent binding of Nevirapine to hepatic proteins.[1][2]

The detoxification of the this compound can occur through conjugation with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate can be further metabolized to mercapturic acid derivatives, which are then excreted.

Structural Characterization Techniques and Data

Direct characterization of the transient this compound is not feasible. Therefore, its structure is inferred from the detailed analysis of its stable adducts formed with trapping agents like glutathione and N-acetylcysteine (NAC).

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for detecting and identifying this compound adducts in biological matrices. Electrospray ionization (ESI) in positive ion mode is typically employed.

Table 1: Mass Spectrometric Data for Nevirapine-Thiol Adducts

| Adduct | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| Nevirapine-Glutathione | 572.2 | 443.1, 266.1 | [3] |

| Nevirapine-N-acetylcysteine | 428.1 | 266.1, 299.1 | [1] |

Note: The fragmentation patterns typically involve the loss of the glutamyl moiety from the glutathione conjugate and the loss of the N-acetylcysteine moiety, leading to a common fragment ion corresponding to the protonated Nevirapine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural elucidation of the isolated adducts. Due to the challenges in obtaining sufficient quantities of metabolites from in vivo sources, studies often rely on adducts generated in vitro or through chemical synthesis using surrogate electrophiles like 12-mesyloxy-nevirapine.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Nevirapine-Mercapturate (NVP-M2) in CD₃OD

| Proton | Chemical Shift (ppm) |

| H-2 | 7.98 |

| H-3 | 7.18 |

| H-7 | 8.35 |

| H-8 | 7.25 |

| H-10 | 7.05 |

| H-12 (CH₂) | 4.25 |

| Cyclopropyl-H | 0.4-1.2 |

| NAC-αCH | 4.55 |

| NAC-βCH₂ | 3.15, 2.95 |

| NAC-COCH₃ | 2.01 |

Data extrapolated from published spectra and assignments for the major mercapturate adduct formed from the quinone methide.

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to generate the this compound and trap it with glutathione.

Materials:

-

Human liver microsomes (HLM)

-

Nevirapine

-

Glutathione (GSH)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Prepare a stock solution of Nevirapine in methanol or DMSO.

-

In a microcentrifuge tube, combine HLM (final concentration 0.5-1.0 mg/mL), Nevirapine (final concentration 10-50 µM), and GSH (final concentration 1-5 mM) in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for 30-60 minutes with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Synthesis of 12-mesyloxy-nevirapine (Surrogate Electrophile)

Due to the instability of the quinone methide, a more stable surrogate electrophile, 12-mesyloxy-nevirapine, is often synthesized to study adduct formation.

Materials:

-

12-hydroxy-nevirapine

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 12-hydroxy-nevirapine in anhydrous DCM and cool to 0°C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add methanesulfonyl chloride dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 12-mesyloxy-nevirapine.

Conclusion

The structural characterization of the this compound is a multifaceted process that circumvents the challenges of its inherent reactivity. By employing a combination of in vitro metabolic generation, trapping with nucleophiles, and the use of stable synthetic surrogates, a comprehensive structural understanding of its adducts has been achieved. The data overwhelmingly points to the formation of a thioether linkage at the exocyclic methylene (C-12) position of the Nevirapine core. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the bioactivation of Nevirapine and other compounds with similar structural motifs, ultimately contributing to the development of safer therapeutic agents.

References

The Discovery of Nevirapine Quinone Methide: A Reactive Intermediate in Drug Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1, has been associated with significant instances of hepatotoxicity and skin rash. The underlying mechanisms of these adverse drug reactions are complex, but a growing body of evidence points to the metabolic activation of Nevirapine into a reactive intermediate. This technical guide delves into the pivotal discovery and characterization of Nevirapine quinone methide, a highly reactive species implicated in the covalent binding to cellular macromolecules and subsequent toxicity. We will explore the enzymatic pathways leading to its formation, the experimental evidence for its existence, and the methodologies employed to trap and identify this transient intermediate.

Introduction

The idiosyncratic nature of Nevirapine-induced toxicity has long suggested the involvement of reactive metabolites. While several oxidative metabolites of Nevirapine are known, the formation of an electrophilic intermediate capable of adducting with cellular nucleophiles has been a key area of investigation. This guide focuses on the compelling evidence that identifies a quinone methide, generated through the oxidation of the 4-methyl group of Nevirapine, as a primary culprit in the bioactivation pathway leading to potential toxicity. Understanding the formation and reactivity of this intermediate is crucial for the development of safer antiretroviral therapies.

Bioactivation Pathway of Nevirapine to Quinone Methide

The metabolic activation of Nevirapine to its quinone methide intermediate is primarily a cytochrome P450-mediated process. The proposed pathway involves the following key steps:

-

Oxidation of the 4-methyl group: Cytochrome P450 enzymes, predominantly CYP3A4, catalyze the initial oxidation of the methyl group on the pyridine ring of Nevirapine.[1]

-

Formation of a benzylic radical: This oxidation proceeds via the formation of a benzylic free radical intermediate.

-

Loss of a hydrogen atom: The radical can then lose a hydrogen atom to form the electrophilic quinone methide.[2]

This reactive intermediate is highly susceptible to nucleophilic attack, leading to the formation of covalent adducts with cellular macromolecules such as proteins and glutathione (GSH).[1][3]

Figure 1: Proposed bioactivation pathway of Nevirapine to a reactive quinone methide intermediate.

Experimental Evidence and Methodologies

The transient and highly reactive nature of the this compound makes its direct detection challenging. Therefore, its existence has been primarily inferred through trapping experiments and the characterization of its stable adducts.

Trapping with Glutathione (GSH)

A key piece of evidence for the formation of the quinone methide is its trapping with the nucleophile glutathione (GSH).

Experimental Protocol: In Vitro Trapping in Human Liver Microsomes

-

Incubation Mixture: Incubations were performed containing Nevirapine, human liver microsomes (HLMs), an NADPH-generating system (to support CYP450 activity), and glutathione (GSH) as a trapping agent.[1]

-

Reaction Conditions: The mixture is typically incubated at 37°C.

-

Analysis: The formation of the Nevirapine-GSH conjugate is monitored and characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The detection of a conjugate with a mass corresponding to the addition of GSH to Nevirapine provides strong evidence for the formation of an electrophilic intermediate.[1]

Figure 2: Experimental workflow for trapping the this compound with glutathione.

Isotope Effect Studies

Further evidence comes from studies using a deuterated analog of Nevirapine where the hydrogens on the methyl group are replaced with deuterium (d3-Nevirapine).

-

Observation: A significant decrease in the formation of covalent binding and the GSH conjugate is observed with d3-Nevirapine compared to the parent compound.[4][5]

-

Interpretation: This kinetic isotope effect indicates that the cleavage of a C-H bond at the methyl group is a rate-determining step in the formation of the reactive intermediate, which is consistent with the quinone methide hypothesis.

Inactivation of CYP3A4

The reactive quinone methide intermediate has been shown to be a mechanism-based inactivator of CYP3A4.[1]

Experimental Protocol: CYP3A4 Inactivation Assay

-

Pre-incubation: Recombinant human CYP3A4 is pre-incubated with Nevirapine in the presence of an NADPH-generating system for various time points.

-

Activity Measurement: The residual activity of CYP3A4 is then measured using a probe substrate (e.g., testosterone or midazolam).

-

Data Analysis: The inactivation parameters, K_I (concentration required for half-maximal inactivation) and k_inact (maximal rate of inactivation), are determined by plotting the observed inactivation rate constant against the concentration of Nevirapine.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the metabolic activation of Nevirapine.

Table 1: Inactivation Parameters of CYP3A4 by this compound [1]

| Parameter | Value |

| K_I | 31 µM |

| k_inact | 0.029 min⁻¹ |

Table 2: Relative Covalent Binding of Nevirapine and its Analogs [4][5]

| Compound | Relative Covalent Binding |

| Nevirapine | High |

| d3-Nevirapine | Markedly Decreased |

| 12-hydroxy-Nevirapine | Much Less than Nevirapine |

Implications for Drug Development

The discovery of the this compound as a key reactive intermediate has significant implications for drug development:

-

Structure-Toxicity Relationships: It highlights the importance of the 4-methyl group in the bioactivation of Nevirapine. Modifying this position could lead to the design of safer analogs.

-

Predictive Toxicology: Understanding the enzymatic pathways involved allows for the development of in vitro screening assays to predict the potential for bioactivation of new drug candidates.

-

Clinical Monitoring: While not yet standard practice, monitoring for the formation of Nevirapine-GSH conjugates in patients could potentially serve as a biomarker for the risk of developing adverse reactions.

Conclusion

The identification of this compound as a reactive intermediate represents a significant advancement in our understanding of the mechanisms underlying Nevirapine-induced toxicity. The evidence, gathered from trapping experiments, isotope effect studies, and enzyme inactivation assays, strongly supports its role in the covalent modification of cellular macromolecules. This knowledge is instrumental for the rational design of safer antiretroviral drugs and for the development of improved strategies for predicting and mitigating adverse drug reactions. Further research into the specific protein targets of the quinone methide and the downstream immunological events will continue to be a critical area of investigation.

References

- 1. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Nevirapine Quinone Methide in Idiosyncratic Drug Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a valuable component of antiretroviral therapy. However, its use is associated with a significant risk of idiosyncratic drug reactions (IDRs), primarily manifesting as skin rash and hepatotoxicity.[1][2] A substantial body of evidence points to the bioactivation of nevirapine into a reactive quinone methide intermediate as a key initiating event in the pathogenesis of these adverse reactions.[1][3] This technical guide provides an in-depth analysis of the role of nevirapine quinone methide in IDRs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the critical molecular pathways involved.

Introduction to Nevirapine-Induced Idiosyncratic Drug Reactions

Idiosyncratic drug reactions to nevirapine are a significant clinical concern, with skin rashes occurring in approximately 9% of patients and hepatotoxicity in about 6%.[1] These reactions are unpredictable and not directly related to the pharmacological action of the drug. The leading hypothesis for the mechanism of these IDRs involves the metabolic activation of nevirapine to a chemically reactive metabolite that can covalently bind to cellular macromolecules, acting as a hapten and initiating an immune response.[4]

Metabolic Bioactivation of Nevirapine to a Quinone Methide

The primary route of nevirapine metabolism involves oxidation by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and to a lesser extent, CYP2B6.[5][6] This process can lead to the formation of several hydroxylated metabolites. A critical bioactivation pathway involves the oxidation of the methyl group on the pyridinone ring, leading to the formation of a highly reactive quinone methide intermediate.[1][3][5] This electrophilic metabolite can readily react with cellular nucleophiles, such as proteins and peptides.[5]

The formation of the quinone methide is considered a pivotal step in initiating nevirapine-associated hepatotoxicity.[3] In contrast, the development of skin rash is more closely linked to the formation of the 12-hydroxy metabolite of nevirapine, which can be further metabolized in the skin to a reactive species, likely a sulfate conjugate that can also lead to the formation of a quinone methide.[2][7][8]

Quantitative Data on Nevirapine Metabolism and Toxicity

The following tables summarize key quantitative data related to nevirapine metabolism, its interaction with CYP enzymes, and its effects in experimental models.

| Parameter | Value | Species/System | Reference |

| CYP3A4 Inactivation Kinetics by this compound | |||

| KI (inactivation constant) | 31 µM | Human Liver Microsomes | [3] |

| kinact (maximal rate of inactivation) | 0.029 min-1 | Human Liver Microsomes | [3] |

| HIV Reverse Transcriptase Inhibition | |||

| Nevirapine IC50 | 0.540 µM | In vitro | [2][3] |

| 12-hydroxy-nevirapine IC50 | 26.5 µM | In vitro | [2][3] |

| Animal Model Data (Brown Norway Rats) | |||

| Onset of red ears | Day 7-10 | Female | [9] |

| Onset of skin rash | ~ Day 21 | Female | [5][9] |

| Animal Model Data (Mice) | |||

| ALT increase in Cbl-b–/– mice | >200 U/L | Male | [1][10] |

Experimental Protocols

Detailed methodologies are crucial for the investigation of nevirapine-induced IDRs. Below are outlines of key experimental protocols.

In Vitro Covalent Binding Studies

Objective: To determine the extent of covalent binding of nevirapine's reactive metabolite to proteins in a controlled in vitro system.

Materials:

-

Radiolabeled ([14C] or [3H]) nevirapine

-

Human liver microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP3A4)

-

NADPH regenerating system

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Prepare incubation mixtures containing HLMs or recombinant CYP enzymes, the NADPH regenerating system, and radiolabeled nevirapine in a suitable buffer.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding ice-cold TCA to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Wash the protein pellet repeatedly with a suitable solvent (e.g., methanol) to remove any non-covalently bound radioactivity.

-

Solubilize the final protein pellet.

-

Quantify the radioactivity in the solubilized protein pellet using liquid scintillation counting.

-

Determine the protein concentration of the pellet to express covalent binding as pmol equivalents of nevirapine bound per mg of protein.

Western Blot Analysis of Nevirapine-Protein Adducts

Objective: To visualize the formation of covalent adducts between nevirapine and specific proteins.

Materials:

-

Proteins from in vitro incubations or in vivo samples

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific for nevirapine-adducted proteins

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Separate proteins from the experimental samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-nevirapine antibody overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

Lymphocyte Toxicity Assay (LTA)

Objective: To assess the cytotoxicity of nevirapine and its metabolites to peripheral blood mononuclear cells (PBMCs).

Materials:

-

Freshly isolated human PBMCs

-

Nevirapine and its metabolites (e.g., 12-hydroxy-nevirapine)

-

Microsomal activating system (e.g., murine liver microsomes and NADPH)

-

Cell culture medium

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilizing agent (e.g., DMSO)

-

Plate reader

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate.

-

Prepare drug solutions of nevirapine and its metabolites at various concentrations.

-

Add the drug solutions to the PBMCs, with and without the microsomal activating system.

-

Incubate the plates at 37°C in a CO2 incubator for a specified period (e.g., 24-48 hours).

-

Add MTT reagent to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Brown Norway Rat Model of Nevirapine-Induced Skin Rash

Objective: To study the pathogenesis of nevirapine-induced skin rash in an in vivo model.

Materials:

-

Female Brown Norway rats

-

Nevirapine

-

Vehicle for drug administration (e.g., corn oil)

-

Biopsy tools

-

Formalin and paraffin for tissue processing

-

Antibodies for immunohistochemistry (e.g., anti-CD4, anti-CD8, anti-macrophage)

Protocol:

-

Administer nevirapine or vehicle to female Brown Norway rats daily by oral gavage.

-

Monitor the animals daily for clinical signs of skin rash, such as erythema of the ears and the appearance of skin lesions.

-

At specified time points (e.g., day 7, 14, 21), euthanize a subset of animals and collect skin and lymph node samples.

-

Fix the tissue samples in formalin and embed them in paraffin.

-

Perform histological analysis (e.g., H&E staining) to assess the inflammatory infiltrate.

-

Conduct immunohistochemistry using specific antibodies to characterize the immune cell populations (e.g., CD4+ T cells, CD8+ T cells, macrophages) within the skin lesions.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows involved in nevirapine-induced idiosyncratic drug reactions.

Nevirapine Bioactivation and Hapten Formation

Caption: Metabolic activation of nevirapine to a reactive quinone methide and subsequent hapten formation.

MHC Class II Antigen Presentation of Nevirapine-Protein Adducts

Caption: MHC class II presentation of haptenated peptides to CD4+ T-cells.

Experimental Workflow for Investigating Nevirapine-Induced Skin Rash in Rats

Caption: Workflow for the Brown Norway rat model of nevirapine-induced skin rash.

Conclusion

The formation of a reactive quinone methide metabolite is a critical event in the pathogenesis of nevirapine-induced idiosyncratic drug reactions. This electrophilic species can covalently modify cellular proteins, leading to the formation of haptens that trigger an immune response, particularly involving CD4+ T-cells. The in vitro and in vivo models described in this guide provide valuable tools for further elucidating the complex mechanisms underlying these adverse reactions and for developing strategies to mitigate their risk in the drug development process. A thorough understanding of the metabolic bioactivation pathways and the subsequent immunological events is paramount for the design of safer therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. immunology.org [immunology.org]

- 4. Delayed drug hypersensitivity: models of T-cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of the sequence of events involved in nevirapine-induced skin rash in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Demonstration of the metabolic pathway responsible for nevirapine-induced skin rash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of a potential animal model of an idiosyncratic drug reaction: nevirapine-induced skin rash in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Mass Spectrometry Analysis of Nevirapine Quinone Methide Adducts

Audience: Researchers, scientists, and drug development professionals.

Introduction Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy.[1] Despite its efficacy, NVP is associated with severe idiosyncratic adverse reactions, including hepatotoxicity and skin rashes.[2] These toxicities are believed to be initiated by the metabolic bioactivation of NVP into reactive electrophiles that can covalently bind to cellular macromolecules like proteins and DNA, forming adducts.[2][3]

One key bioactivation pathway involves the oxidation of NVP to 12-hydroxy-NVP, which is then converted to a highly reactive Nevirapine quinone methide (NVP-QM).[1][3] This electrophilic intermediate can react with nucleophilic residues on proteins, leading to the formation of NVP-protein adducts.[3] The detection and quantification of these adducts by mass spectrometry serve as crucial biomarkers for assessing NVP bioactivation, providing insights into the molecular mechanisms of its toxicity.[2][3] This application note provides detailed protocols for the analysis of NVP quinone methide adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bioactivation Pathway of Nevirapine to Quinone Methide

The metabolic conversion of Nevirapine to its reactive quinone methide intermediate is a multi-step process primarily occurring in the liver. This pathway is considered a key step in the formation of covalent adducts linked to NVP toxicity.[3][4]

Caption: Bioactivation of Nevirapine to a reactive quinone methide intermediate.

Experimental Protocols

A robust method for analyzing NVP adducts involves the use of LC-MS/MS. The following protocols outline the steps for sample preparation from biological matrices and subsequent instrumental analysis.

Protocol 1: Sample Preparation of Protein Adducts from Human Plasma/Blood

This protocol is adapted from methods used to analyze NVP adducts with hemoglobin in patient samples.[2]

-

Sample Collection: Collect whole blood samples from patients undergoing Nevirapine therapy in tubes containing an anticoagulant (e.g., EDTA).

-

Hemoglobin Isolation:

-

Centrifuge the whole blood to separate plasma and red blood cells (RBCs).

-

Wash the RBC pellet multiple times with cold phosphate-buffered saline (PBS).

-

Lyse the RBCs with cold deionized water to release hemoglobin.

-

Centrifuge at high speed (e.g., 10,000 x g) to pellet cell debris and collect the supernatant containing hemoglobin (hemolysate).

-

-

Protein Precipitation (for plasma): For analysis of plasma proteins like albumin, precipitate proteins by adding cold acetonitrile to the plasma sample.[5] Vortex and centrifuge to pellet the proteins.

-

Enzymatic Digestion:

-

To the isolated protein solution (e.g., hemolysate), add a denaturing agent if necessary.

-

Perform enzymatic hydrolysis using a protease such as pronase E or trypsin to break down the protein into smaller peptides.[6] This step is crucial for releasing the modified amino acid or small peptide adducts.

-

Incubate the mixture under optimal conditions for the enzyme (e.g., 37°C overnight).

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the digested sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove salts and hydrophilic impurities.

-

Elute the NVP-peptide adducts with a high-organic solvent mixture (e.g., acetonitrile or methanol).

-

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial LC mobile phase for injection into the LC-MS/MS system.[7]

Protocol 2: LC-MS/MS Analysis of NVP Adducts

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of NVP adducts.[6][8]

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[6]

Table 1: Recommended LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase column (e.g., 150 mm × 2 mm, 3 µm particle size)[6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 200–500 µL/min[6][9] |

| Gradient Elution | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 70-95%) over 20-30 minutes.[6][10] |

| Injection Volume | 10–20 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for identification. |

| Key MRM Transition | For parent NVP: m/z 267 -> 226[8] (Adduct transitions must be determined empirically) |

| Source Temperature | 350–500°C |

| Ion Spray Voltage | +4.5 to +5.5 kV[6] |

Experimental and Analytical Workflow

The overall process from sample acquisition to data analysis is a multi-step workflow requiring careful execution to ensure accurate and reproducible results.

Caption: Workflow for the analysis of NVP-protein adducts.

Data Presentation

Quantitative analysis is critical for establishing a link between NVP bioactivation and clinical toxicity. The data should be presented clearly to allow for comparison across studies and patient cohorts.

Table 2: Example Quantitative Data of NVP-Hemoglobin Adducts in HIV Patients

This table summarizes findings from a study that quantified NVP adducts on the N-terminal valine of hemoglobin.[2]

| Patient Cohort | Number of Samples | Adducts Detected | Mean Adduct Level (fmol/g of hemoglobin) |

| HIV Patients on NVP Therapy | 13 | 12/13 | 2.58 ± 0.8 |

Table 3: Identified Amino Acid Residues Modified by NVP Quinone Methide

Studies using in vitro models with a reactive NVP surrogate (12-mesyloxy-NVP) have identified several amino acid residues on proteins like Human Serum Albumin (HSA), Hemoglobin (Hb), and Histones that are targets for adduction.[3][6]

| Protein | Modified Amino Acid Residues |

| HSA | Cysteine, Lysine, Tryptophan, Histidine[6] |

| Hb | Cysteine, Tryptophan, Serine, N-terminal Valine[6] |

| Histones | Lysine (H2BK47, H4K32), Histidine (H2BH110, H4H76), Serine (H2BS33)[3] |

Conclusion

The mass spectrometry-based analysis of this compound adducts is a powerful tool for investigating the mechanisms of NVP-induced toxicity. The protocols described provide a framework for the reliable detection and quantification of these critical biomarkers in biological samples. The identification of specific protein adducts confirms the bioactivation of Nevirapine in humans and offers potential endpoints for monitoring patient risk and developing safer therapeutic strategies.[2][4]

References

- 1. DSpace [repositori.upf.edu]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTEIN ADDUCTS AS PROSPECTIVE BIOMARKERS OF NEVIRAPINE TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicines4all.vcu.edu [medicines4all.vcu.edu]

Application Notes and Protocols for In Vitro Modeling of Nevirapine Quinone Methide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing in vitro models for studying the formation and reactivity of Nevirapine (NVP) quinone methide, a critical reactive metabolite implicated in the drug's hepatotoxicity. The following sections detail the underlying metabolic pathways, experimental protocols for key assays, and quantitative data derived from relevant studies.

Introduction to Nevirapine Bioactivation

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2B6.[1] One of the key bioactivation pathways involves the oxidation of the methyl group on the pyridinone ring, leading to the formation of a highly reactive quinone methide intermediate.[2][3] This electrophilic metabolite can covalently bind to cellular macromolecules, such as proteins, which is believed to be a crucial initiating event in NVP-induced liver injury.[2][3][4] Understanding the mechanisms of NVP quinone methide formation and its subsequent cellular interactions is paramount for predicting and mitigating potential drug-induced toxicities.

Metabolic Pathway of Nevirapine to Quinone Methide

The metabolic activation of Nevirapine to its quinone methide is a multi-step process primarily occurring in hepatocytes. The pathway, as elucidated from various in vitro studies, is depicted below.

Caption: Metabolic activation of Nevirapine to a reactive quinone methide.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on Nevirapine, providing insights into its metabolism, cytotoxicity, and enzyme interactions.

Table 1: Nevirapine Metabolism and Covalent Binding

| Parameter | In Vitro System | Value | Reference |

| Major Metabolizing Enzymes | Human Liver Microsomes | CYP3A4, CYP2B6 | [1][4] |

| Covalent Binding Target | Rat and Human Hepatic Microsomes | ~55 kDa protein (likely P450) | [2][3] |

| Effect of Deuteration (DNVP) | In vitro covalent binding | Marked decrease compared to NVP | [2][3] |

Table 2: Cytotoxicity of Nevirapine in Liver Cell Models

| Cell Line | Assay | Concentration Range | Outcome | Reference |

| HepG2 | MTS Assay | 25 - 2000 µM | Cytotoxicity observed at higher concentrations | [4] |

| HepG2 | Trypan Blue Exclusion | up to 819 µM | Time-dependent increase in cell death | [5] |

| Primary Human Hepatocytes | MTT Assay | 11.3 - 175.0 µM | Viability maintained >60% after 48h | [6] |

Table 3: Enzyme Inhibition and Induction by Nevirapine

| Enzyme | Assay Type | In Vitro System | Result | Reference |

| CYP3A4 | Inhibition (IC50) | Recombinant Human CYP3A4 | IC50 > therapeutic concentrations (Ki = 270 µM) | [7] |

| CYP2B6 | Induction | 3D Human Hepatocyte-Like Cells | 3.7-fold induction after 10 days | [4] |

| CYP3A4 | Induction | 3D Human Hepatocyte-Like Cells | Gene expression increased with NVP treatment | [4] |

| HIV-1 RT | Inhibition (IC50) | Enzyme Assay | 84 nM | [7] |

Experimental Protocols

Detailed protocols for key experiments to study the formation and effects of Nevirapine quinone methide are provided below.

Protocol 1: Trapping of this compound with Glutathione (GSH) in Human Liver Microsomes

This protocol describes a method to detect the formation of the reactive this compound by trapping it with the nucleophile glutathione (GSH) and subsequently analyzing the stable GSH-adduct by LC-MS/MS.

Materials:

-

Nevirapine

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Reduced Glutathione (GSH)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture on ice:

-

100 mM Potassium phosphate buffer (pH 7.4)

-

1 mg/mL Human Liver Microsomes

-

10 mM Glutathione (GSH)

-

1 µM Nevirapine (from a stock solution in DMSO or methanol)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A negative control should be prepared without the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% TFA.

-

Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial and analyze for the presence of the NVP-GSH conjugate using a validated LC-MS/MS method.

Caption: Workflow for trapping this compound with GSH.

Protocol 2: Covalent Binding Assay using Radiolabeled Nevirapine

This protocol outlines a method to quantify the extent of covalent binding of Nevirapine metabolites to microsomal proteins using a radiolabeled form of the drug.

Materials:

-

[¹⁴C]-Nevirapine

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

Methanol

-

Liquid scintillation counter and cocktail

Procedure:

-

Incubation: Perform the incubation as described in Protocol 1, substituting [¹⁴C]-Nevirapine for unlabeled Nevirapine.

-

Protein Precipitation: After incubation, precipitate the proteins by adding an equal volume of 20% trichloroacetic acid (TCA).

-

Washing: Centrifuge the mixture and discard the supernatant. Wash the protein pellet repeatedly with methanol to remove any non-covalently bound radioactivity.

-

Solubilization: Solubilize the final protein pellet in a suitable solvent (e.g., 1N NaOH or a tissue solubilizer).

-

Quantification:

-

Determine the protein concentration of an aliquot of the solubilized pellet using a standard protein assay (e.g., BCA assay).

-

Measure the radioactivity in another aliquot by adding it to a liquid scintillation cocktail and counting in a liquid scintillation counter.

-

-

Calculation: Calculate the covalent binding as pmol equivalents of [¹⁴C]-Nevirapine bound per mg of microsomal protein.

Protocol 3: Cytotoxicity Assessment in HepG2 Cells

This protocol describes a method to evaluate the cytotoxicity of Nevirapine, which can be an indirect measure of the formation of reactive metabolites, using the MTS assay.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Nevirapine

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

-

Drug Treatment: Prepare serial dilutions of Nevirapine in cell culture medium. Remove the old medium from the cells and add 100 µL of the Nevirapine dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value (the concentration of Nevirapine that causes 50% inhibition of cell viability).

Caption: Workflow for assessing Nevirapine cytotoxicity using the MTS assay.

Conclusion

The in vitro models and protocols described provide a robust framework for investigating the bioactivation of Nevirapine to its reactive quinone methide metabolite. By employing techniques such as reactive metabolite trapping, covalent binding assays, and cytotoxicity assessments, researchers can gain valuable insights into the mechanisms of Nevirapine-induced hepatotoxicity. This knowledge is essential for the development of safer drug candidates and for establishing a comprehensive risk assessment of new chemical entities in the drug discovery pipeline.

References

- 1. ClinPGx [clinpgx.org]

- 2. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Quantifying Nevirapine Quinone Methide-Protein Adducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor, is a widely used antiretroviral medication. However, its use has been associated with adverse drug reactions, including hepatotoxicity and skin rash.[1][2][3][4] Evidence suggests that these toxicities may be linked to the bioactivation of NVP into reactive metabolites that can form covalent adducts with proteins.[2][3][4][5] Specifically, the formation of a quinone methide intermediate, derived from the 12-hydroxy-NVP metabolite, is a key step in this process.[3][5][6][7] The quantification of these Nevirapine quinone methide-protein adducts serves as a critical biomarker for assessing the bioactivation of the drug and understanding its potential for toxicity.[2][3][4]

These application notes provide detailed protocols for the quantification of NVP-protein adducts, primarily focusing on mass spectrometry-based methods. The protocols are designed for researchers in drug metabolism, toxicology, and clinical pharmacology.

Bioactivation Pathway of Nevirapine

Nevirapine undergoes metabolic activation, primarily through cytochrome P450-mediated oxidation, to form 12-hydroxy-NVP.[3][5] This metabolite can then be further metabolized via Phase II conjugation, such as sulfation, to form a reactive electrophile, 12-sulfoxy-NVP.[3][5][7] This intermediate, or the subsequently formed quinone methide, can then covalently bind to nucleophilic residues on proteins, forming stable adducts.[3][5][7]

Caption: Bioactivation of Nevirapine to a reactive quinone methide and subsequent protein adduct formation.

Quantitative Data Summary

The following table summarizes quantitative data for Nevirapine-protein adducts found in human samples. This data is critical for establishing baseline levels and understanding the extent of bioactivation in patients.

| Protein Target | Adduct Location | Adduct Level (fmol/g of protein) | Analytical Method | Reference |

| Hemoglobin | N-terminal Valine | 2.58 ± 0.8 | LC-ESI-MS/MS | [2] |

| Human Serum Albumin (HSA) | Histidine-146 | Detected in patients | Mass Spectrometry | [1] |

Experimental Protocols

Protocol 1: Quantification of NVP-Hemoglobin Adducts in Human Blood

This protocol details the analysis of NVP adducts with the N-terminal valine of hemoglobin using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).[2]

1. Sample Collection and Preparation:

-

Collect whole blood samples from patients undergoing Nevirapine therapy.

-

Isolate red blood cells by centrifugation and lyse them to release hemoglobin.

-

Quantify the hemoglobin concentration using a standard assay.

2. N-alkyl Edman Procedure for Adduct Cleavage:

-

This procedure specifically detaches the N-terminal valine adducts.

-

Detailed steps for this procedure can be adapted from established methods for hemoglobin adduct analysis.

3. LC-ESI-MS/MS Analysis:

-

Chromatography:

-

Mass Spectrometry:

- Operate the mass spectrometer in positive ionization mode.

- Use multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for the NVP-valine adduct.

- Characterize the adduct based on its retention time and mass spectrometric fragmentation pattern in comparison with synthetically prepared standards.[2]

4. Quantification:

-

Generate a standard curve using a synthetic NVP-valine adduct standard.

-

Calculate the concentration of the adduct in the patient samples by interpolating their response against the standard curve.

-

Express the final adduct levels as fmol per gram of hemoglobin.[2]

Caption: Workflow for the quantification of NVP-Hemoglobin adducts.

Protocol 2: Identification of NVP-HSA Adducts in Human Serum

This protocol outlines the methodology for identifying NVP adducts with Human Serum Albumin (HSA) from patient serum samples.[1]

1. HSA Isolation:

-

Isolate HSA from serum samples of patients receiving Nevirapine therapy using affinity chromatography or other protein purification methods.

2. In-solution Tryptic Digestion:

-

Denature the isolated HSA using urea.

-

Reduce the disulfide bonds with dithiothreitol (DTT).

-

Alkylate the cysteine residues with iodoacetamide.

-

Digest the protein into smaller peptides using trypsin overnight at 37°C.

3. LC-MS/MS Analysis of Peptides:

-

Chromatography:

- Separate the tryptic peptides using a nano-LC system with a C18 column.

- Apply a gradient of acetonitrile in 0.1% formic acid to elute the peptides.

-

Mass Spectrometry:

- Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

- Operate in data-dependent acquisition mode to acquire both MS and MS/MS spectra.

- The MS/MS spectra will provide fragmentation patterns of the peptides.

4. Data Analysis:

-

Use database searching software (e.g., Mascot, Sequest) to identify the peptide sequences from the MS/MS data.

-

Search for modifications on specific amino acid residues (e.g., histidine, cysteine) corresponding to the mass of the NVP adduct.[1]

-

The identification of a peptide with a mass shift corresponding to NVP modification confirms the presence of the adduct.

Caption: Workflow for the identification of NVP-HSA adducts.

Concluding Remarks

The quantification of this compound-protein adducts is a valuable tool in drug development and clinical research to understand and potentially predict drug-induced toxicities. The protocols outlined provide a robust framework for researchers to implement these analytical methods. The use of high-resolution mass spectrometry is essential for the sensitive and specific detection of these adducts. Further research to establish a clear correlation between adduct levels and clinical outcomes is warranted.

References

- 1. Detection of drug bioactivation in vivo: mechanism of nevirapine-albumin conjugate formation in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. PROTEIN ADDUCTS AS PROSPECTIVE BIOMARKERS OF NEVIRAPINE TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein adducts as prospective biomarkers of nevirapine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2'-Deoxythymidine Adducts from the Anti-HIV Drug Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Sensitive and Specific Liquid Chromatography/Tandem Mass Spectrometry Method for Quantification of Nevirapine and Its Five Metabolites and Their Pharmacokinetics in Baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [repositori.upf.edu]

Application of Deuterated Nevirapine in Quinone Methide Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated Nevirapine (d-NVP) in studying the formation and reactivity of its quinone methide metabolite. The protocols detailed below are based on established methodologies to investigate the kinetic isotope effect on Nevirapine's metabolism and its implications for drug-induced toxicity.

Introduction

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor, is associated with idiosyncratic hepatotoxicity and skin rashes.[1] The underlying mechanism is linked to the metabolic activation of NVP by cytochrome P450 (CYP) enzymes, primarily CYP3A4, to a reactive quinone methide intermediate.[2][3] This electrophilic metabolite can covalently bind to cellular macromolecules, such as proteins, leading to cellular stress and toxicity.[4][5]

Site-specific deuteration of a drug molecule can alter its metabolic fate due to the kinetic isotope effect (KIE), where the heavier deuterium atom slows down the rate of bond cleavage by metabolic enzymes.[][7] In the case of Nevirapine, replacing the hydrogen atoms on the methyl group at the 12-position of the pyridino ring with deuterium (12-d3-NVP) has been shown to significantly reduce the formation of the quinone methide.[4][8] This makes deuterated Nevirapine a valuable tool for elucidating the role of the quinone methide in NVP-induced toxicities.

Application Notes

The primary application of deuterated Nevirapine in this context is to serve as a negative control or a comparator to non-deuterated Nevirapine in studies investigating the formation and consequences of the quinone methide metabolite. Key applications include:

-

Investigating Metabolic Pathways: By comparing the metabolite profiles of NVP and d-NVP, researchers can confirm the involvement of the 12-methyl group in the formation of specific metabolites, including the precursor to the quinone methide.

-

Assessing Covalent Binding: The extent of covalent binding of radiolabeled NVP to liver microsomes or hepatocytes can be compared with that of its deuterated counterpart to quantify the contribution of the quinone methide pathway to protein adduction.[4]

-

Evaluating Cytotoxicity: In vitro cell-based assays can be used to compare the toxicity profiles of NVP and d-NVP, thereby implicating the quinone methide in observed cell death.[8][9]

-

Studying Enzyme Inactivation: The quinone methide of Nevirapine has been shown to be a mechanism-based inactivator of CYP3A4.[2] Deuterated NVP can be used to verify that this inactivation is dependent on the formation of the quinone methide.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies comparing the metabolism and effects of Nevirapine and its deuterated analog.

Table 1: Effect of Deuteration on 12-Hydroxy-Nevirapine (12-OHNVP) Formation

| System | Substrate (Concentration) | Fold Decrease in 12-OHNVP Formation (d-NVP vs. NVP) | Reference |

| Human Hepatocytes | 10 μM | 10.6 | [8][10] |

| Mouse Hepatocytes | 10 μM | 4.6 | [8][10] |

| Human Liver Microsomes | - | Kinetic Isotope Effect of 10.1 | [8][10] |

| Mouse Hepatocytes | 400 μM | 3.5 | [8] |

Table 2: Effect of Deuteration on Nevirapine-Induced Hepatocyte Death